2-(3-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
“2-(3-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C20H18ClNO2 and a molecular weight of 339.82 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “2-(3-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is characterized by a quinoline core with a carbonyl chloride group attached at the 4-position and a butoxyphenyl group at the 3-position . The structure is similar to that of esters, which feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom .Scientific Research Applications
Organometallic Complex Formation : This compound is used in the creation of organometallic complexes. For example, Pereira, Pfeffer, and Rotteveel (1989) discussed the reactivity of cyclopalladated compounds, indicating the potential of similar quinoline derivatives in forming complex organometallic structures (Pereira, Pfeffer, & Rotteveel, 1989).
Copper Complexes and Carbon Monoxide Binding : The compound's analogs have been used in the formation of copper complexes. Pasquali et al. (1983) demonstrated how a similar quinoline derivative can interact with copper(I) chloride and carbon monoxide, forming a cubane-like structure (Pasquali, Fiaschi, Floriani, & Zanazzi, 1983).
Photophysical Properties : The compound's analogs have been investigated for their photophysical properties. For instance, Albertino et al. (2007) conducted a study on rhenium tricarbonyl complexes with similar quinoline structures, exploring their photophysical characteristics and potential applications (Albertino et al., 2007).
Synthesis of Complex Molecules : Quinoline derivatives are also significant in synthesizing complex molecules. For example, Kim et al. (2018) explored the synthesis and halocyclization of 4-methylquinolin-2(1H)-one N- and O-methallyl derivatives, illustrating the compound's role in creating more complex chemical structures (Kim et al., 2018).
properties
IUPAC Name |
2-(3-butoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-3-4-11-25-16-9-6-8-15(12-16)19-13-18(21(22)24)17-10-5-7-14(2)20(17)23-19/h5-10,12-13H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDZNTHZEPGKAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.